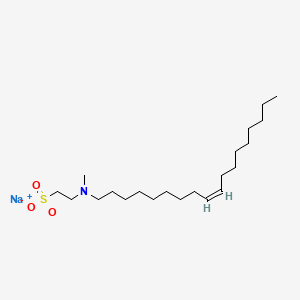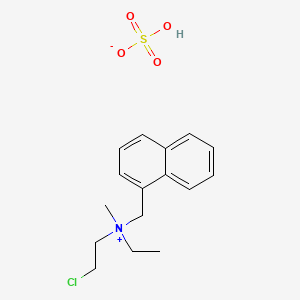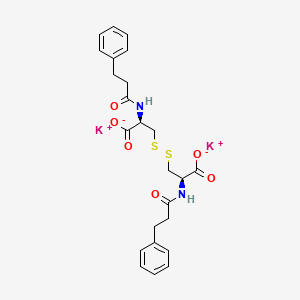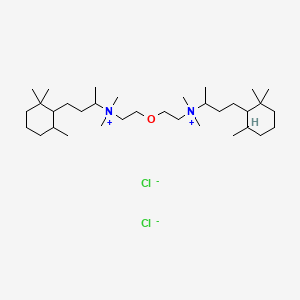
2-Methyl-5-(propan-2-yl)cyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-5-propan-2-ylcyclohexyl) acetate is an organic compound with the molecular formula C12H22O2. It is an ester derived from the reaction between (2-methyl-5-propan-2-ylcyclohexanol) and acetic acid. This compound is known for its pleasant fragrance and is often used in the formulation of perfumes and flavoring agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-5-propan-2-ylcyclohexyl) acetate typically involves the esterification of (2-methyl-5-propan-2-ylcyclohexanol) with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction is as follows:
(2-methyl-5-propan-2-ylcyclohexanol)+acetic acid→(2-methyl-5-propan-2-ylcyclohexyl) acetate+water
Industrial Production Methods: In an industrial setting, the production of (2-methyl-5-propan-2-ylcyclohexyl) acetate can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: (2-Methyl-5-propan-2-ylcyclohexyl) acetate can undergo oxidation reactions, typically resulting in the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of (2-methyl-5-propan-2-ylcyclohexanol).
Substitution: The acetate group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of (2-methyl-5-propan-2-ylcyclohexanone) or (2-methyl-5-propan-2-ylcyclohexanoic acid).
Reduction: Formation of (2-methyl-5-propan-2-ylcyclohexanol).
Substitution: Formation of (2-methyl-5-propan-2-ylcyclohexyl) amide or other esters.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-5-propan-2-ylcyclohexyl) acetate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Wirkmechanismus
The mechanism of action of (2-methyl-5-propan-2-ylcyclohexyl) acetate primarily involves its hydrolysis to (2-methyl-5-propan-2-ylcyclohexanol) and acetic acid. This hydrolysis can be catalyzed by esterases, which are enzymes that break down esters. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with olfactory receptors, contributing to its fragrance properties.
Vergleich Mit ähnlichen Verbindungen
(2-Methyl-5-propan-2-ylcyclohexanol): The alcohol precursor to (2-methyl-5-propan-2-ylcyclohexyl) acetate.
Menthyl acetate: Another ester with a similar structure but derived from menthol.
Isobornyl acetate: An ester with a similar fragrance profile but different structural features.
Uniqueness: (2-Methyl-5-propan-2-ylcyclohexyl) acetate is unique due to its specific structural arrangement, which imparts a distinct fragrance. Its synthesis and reactions are well-studied, making it a valuable compound in both academic research and industrial applications.
Eigenschaften
CAS-Nummer |
51546-61-3 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
(2-methyl-5-propan-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 |
InChI-Schlüssel |
JAKFDYGDDRCJLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1OC(=O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)
![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)




![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
